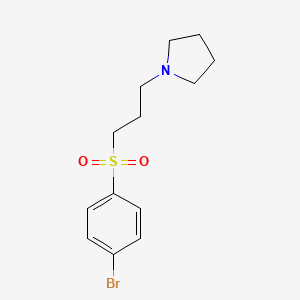

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine

Description

"1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine" is a synthetic organic compound featuring a pyrrolidine ring connected via a three-carbon propyl chain to a 4-bromophenylsulfonyl group. The para-bromine substituent on the phenyl ring contributes to steric bulk and influences electronic interactions.

Properties

IUPAC Name |

1-[3-(4-bromophenyl)sulfonylpropyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2S/c14-12-4-6-13(7-5-12)18(16,17)11-3-10-15-8-1-2-9-15/h4-7H,1-3,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZHVPZSAQXZRHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680681 | |

| Record name | 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867333-33-3 | |

| Record name | 1-[3-(4-Bromobenzene-1-sulfonyl)propyl]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Alkyl-4-Bromophenylsulfonate Intermediate

- The sulfonylating reagent, such as 4-bromobenzenesulfonyl chloride, is prepared or procured.

- This reagent can be converted into an alkyl-4-bromophenylsulfonate by reaction with an appropriate alcohol under mild conditions.

- The sulfonyl ester is stable and serves as a good electrophile for subsequent amine substitution.

Reaction with Pyrrolidine Derivative

- The key step involves reacting the alkyl-4-bromophenylsulfonate with pyrrolidine or a pyrrolidine derivative bearing a propyl chain.

- The reaction is typically carried out in a hydrocarbon solvent such as dry benzene or toluene.

- Conditions are maintained under nitrogen atmosphere at elevated temperatures, preferably between 80°C and 100°C.

- Reaction times vary from 6 to 10 hours to ensure complete conversion.

- The reaction proceeds via nucleophilic attack of the pyrrolidine nitrogen on the sulfonyl ester to displace the leaving group and form the sulfonamide bond.

Direct Sulfonylation of Pyrrolidine with 4-Bromobenzenesulfonyl Chloride

- An alternative and commonly used method involves direct sulfonylation of pyrrolidine with 4-bromobenzenesulfonyl chloride.

- The reaction is typically performed in a dry, aprotic solvent such as 1,4-dioxane at low temperatures (~10°C) to control reactivity.

- Pyrrolidine is added dropwise to the sulfonyl chloride solution to avoid side reactions.

- The mixture is then warmed to room temperature and stirred for approximately 30 minutes.

- Workup involves extraction with ethyl acetate, washing with water and brine, and solvent removal under reduced pressure to yield the sulfonamide product as a yellow oil with high yield (>95%).

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonylation of pyrrolidine | 4-bromobenzenesulfonyl chloride + pyrrolidine | 1,4-dioxane | 10°C to RT | 0.5 hours | >95% | Dropwise addition, mild warming |

| Sulfonamide formation | Alkyl-4-bromophenylsulfonate + pyrrolidine derivative | Benzene or toluene | 80-100°C | 6-10 hours | Not specified | Under nitrogen atmosphere, neutral conditions |

Mechanistic and Process Insights

- The sulfonylation reaction is a nucleophilic substitution at the sulfonyl sulfur atom.

- The leaving group is typically a chloride or an alkoxy group (from sulfonate esters).

- Neutral or slightly basic conditions favor the formation of sulfonamide without side reactions.

- Use of dry solvents and inert atmosphere prevents hydrolysis of sulfonyl chlorides.

- Temperature control is critical to avoid decomposition or side reactions.

- The process is adaptable for scale-up due to straightforward reaction conditions and high yields.

Additional Notes on Related Pyrrolidine Derivative Preparations

- Preparation of pyrrolidine derivatives with propyl linkers can involve multi-step syntheses including enzymatic asymmetric desymmetrization for chiral centers, esterification, amidation, and cyclization steps, as seen in related pyrrolidinone intermediates.

- Such advanced synthetic routes are relevant if the target compound requires chiral purity or further functionalization.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-bromobenzenesulfonyl chloride, pyrrolidine |

| Solvents | 1,4-dioxane, benzene, toluene |

| Temperature range | 10°C (initial) to 100°C (reaction) |

| Reaction atmosphere | Nitrogen (inert) |

| Reaction time | 0.5 to 10 hours |

| Yield | Typically >95% for direct sulfonylation |

| Purification | Extraction, washing, solvent removal |

| Product state | Yellow oil or crystalline solid |

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles.

Oxidation Reactions: The sulfonyl group can be further oxidized under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids can be used for oxidation.

Major Products

Substitution Reactions: Products include derivatives where the bromine atom is replaced by the nucleophile.

Oxidation Reactions: Products include sulfone derivatives.

Scientific Research Applications

Pharmaceutical Development

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine has been identified as a promising scaffold for drug design. Its structural features can be manipulated to develop new therapeutic agents targeting various diseases. The following applications are notable:

- Anticancer Activity : Compounds with similar structures have shown significant anticancer properties. Research indicates that modifications to the pyrrolidine ring can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

- Neuropharmacological Effects : Pyrrolidine derivatives have been studied for their potential in treating neurological disorders. The unique interactions of this compound with neurotransmitter receptors may lead to advancements in treatments for conditions such as depression and anxiety.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Biological Research Applications

The compound's distinctive structure allows it to serve as an important tool in biological research:

- Mechanistic Studies : Understanding how this compound interacts with biological targets can provide insights into disease mechanisms. For instance, its ability to inhibit specific enzymes could be leveraged to study metabolic pathways.

- Drug Interaction Studies : The compound can be utilized in pharmacokinetic studies to evaluate how it interacts with other drugs, particularly in polypharmacy scenarios common in chronic disease management.

Chemical Synthesis

The synthesis of this compound can be achieved through several methodologies, including:

- Multi-step Synthesis : Utilizing various reagents and conditions to construct the compound stepwise, allowing for precise control over the final product's stereochemistry.

- One-Pot Reactions : Recent advancements in synthetic chemistry have enabled the development of one-pot reactions that streamline the synthesis process, improving yield and reducing waste.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of pyrrolidine derivatives found that modifications similar to those present in this compound resulted in compounds that effectively inhibited tumor growth in vitro and in vivo models. These findings suggest potential pathways for further development into anticancer therapeutics.

Case Study 2: Neuropharmacological Potential

Research focused on the neuropharmacological effects of pyrrolidine derivatives demonstrated that certain modifications could enhance binding affinity for serotonin receptors. This suggests that this compound could be a lead compound for developing new antidepressants or anxiolytics.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is distinguished from analogs by its sulfonyl linkage and para-bromophenyl substituent. Below is a comparative analysis with key structural analogs:

*Calculated molecular weight based on formula.

Electronic and Steric Effects

- Sulfonyl vs.

- Halogen Substituents : The para-bromine in the target compound provides greater steric bulk and lipophilicity than ortho-chlorine in or 3-fluoro in . Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.

- Benzodioxol vs. Bromophenyl: The benzodioxol group in introduces a bicyclic structure, increasing molecular weight (313.37 vs.

Physicochemical Properties

- Boiling Point : Alkyl-linked analogs (e.g., ) exhibit higher boiling points (341.1°C) due to weaker polar interactions compared to sulfonyl-containing compounds.

- Polarity : The sulfonyl group in the target compound likely increases water solubility relative to alkyl or benzodioxol derivatives, though exact data are unavailable.

- Molecular Weight: The target compound’s higher molecular weight (340.26) compared to phenoxy (284.19) or alkyl (268.19) analogs may influence pharmacokinetics, such as membrane permeability.

Biological Activity

1-(3-(4-Bromophenylsulfonyl)propyl)pyrrolidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈BrN₃O₂S. The compound features a pyrrolidine ring, a sulfonyl group, and a bromophenyl moiety, which contribute to its biological properties. The presence of the sulfonamide functionality enhances its interaction with various biological targets, potentially leading to diverse pharmacological effects.

The biological activity of this compound can be attributed to several mechanisms:

- TRPA1 Channel Modulation : This compound may act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is implicated in pain and inflammatory responses. TRPA1 antagonists are being explored for therapeutic applications in conditions like asthma and chronic pain .

- Protein Binding : Interaction studies suggest that the compound may exhibit specific binding affinities to various proteins, influencing cellular signaling pathways.

- Antioxidant Activity : Pyrrolidine derivatives have demonstrated antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Biological Activities

The compound has shown potential in several biological activities:

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrrolidine derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(4-bromophenylsulfonyl)propyl)pyrrolidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : A two-step approach is recommended:

Sulfonylation : React 4-bromobenzenesulfonyl chloride with a propyl-linked pyrrolidine precursor. Use a polar aprotic solvent (e.g., acetonitrile) and a base (e.g., triethylamine) to neutralize HCl byproducts.

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

- Optimization : Vary temperature (40–80°C), solvent polarity, and stoichiometric ratios (1:1.2 sulfonyl chloride:amine) to maximize yield. Reference analogous sulfonamide syntheses for guidance .

- Example Data Table :

| Step | Reactants | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-BrC₆H₄SO₂Cl + Propyl-pyrrolidine | CH₃CN | 60 | 65–75 |

| 2 | Crude product | Ethyl acetate/hexane | RT | 85–90 |

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should be prioritized?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify pyrrolidine protons (δ 1.8–2.1 ppm, multiplet) and sulfonyl-adjacent methylene protons (δ 3.1–3.4 ppm, triplet).

- ¹³C NMR : Confirm sulfonyl (C-SO₂ at ~125–130 ppm) and bromophenyl (C-Br at ~115 ppm) groups.

- MS : Look for molecular ion [M+H]⁺ at m/z 330 (C₁₃H₁₇BrNO₂S).

- IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

Cross-validate with X-ray crystallography if crystalline (e.g., compare with structurally similar sulfonamides ).

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonamide bond cleavage. Focus on the sulfonyl group’s electrophilicity and steric hindrance from the propyl-pyrrolidine moiety.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes with sulfonamide-binding pockets). Compare docking scores with known inhibitors to hypothesize activity .

- Key Parameters :

- Electron-withdrawing effect of the bromophenyl group (enhances sulfonyl reactivity).

- Solvent effects (PCM model for acetonitrile/water systems).

Q. How can contradictions in reported biological activity data for sulfonamide-pyrrolidine derivatives be resolved?

- Methodological Answer :

Comparative Analysis : Compile IC₅₀ values from multiple studies and normalize for assay conditions (pH, cell lines). Use ANOVA to identify statistically significant outliers.

Structural Analogues : Compare substituent effects (e.g., bromo vs. fluoro at the phenyl position) on activity. Reference crystallographic data to assess conformational flexibility .

Meta-Analysis : Apply funnel plots to detect publication bias in high-throughput screening datasets.

- Example : Discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability; validate via logP calculations and membrane permeation assays .

Methodological Framework for Experimental Design

- Problem Development : Define the compound’s role (e.g., enzyme inhibitor, catalyst) based on sulfonamide reactivity and pyrrolidine’s basicity .

- Data Integration : Combine synthetic yield data, computational predictions, and bioassay results into a unified model (e.g., QSAR for activity optimization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.